molecular formula C17H20N2O3 B5033855 2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE

2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE

Cat. No.: B5033855
M. Wt: 300.35 g/mol
InChI Key: VAGSACKPJUARSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is an organic compound that features a methoxyphenoxy group and a pyridinylmethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE typically involves the reaction of 4-methoxyphenol with 2-chloromethylpyridine to form an intermediate, which is then reacted with butanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can interact with hydrophobic pockets, while the pyridinylmethyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is unique due to its combination of a methoxyphenoxy group and a pyridinylmethyl group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-16(22-15-9-7-14(21-2)8-10-15)17(20)19-12-13-6-4-5-11-18-13/h4-11,16H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGSACKPJUARSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.